

## The Folate Trapping Mechanism of TH9619: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

TH9619 is a novel small molecule inhibitor that exhibits potent and selective anticancer activity by inducing a unique "folate trapping" mechanism. This mechanism is contingent on the overexpression of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) in cancer cells. While TH9619 inhibits both MTHFD1 and MTHFD2, its therapeutic effect arises from a nuanced interplay between its activity on the nuclear and mitochondrial isoforms of these enzymes. By selectively inhibiting nuclear MTHFD2 and the downstream cytosolic enzyme MTHFD1, TH9619 triggers an accumulation of the folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This accumulation, or "folate trap," leads to a depletion of other essential folate species, ultimately causing a deficiency in thymidylate, severe DNA replication stress, and apoptotic cell death in MTHFD2-expressing cancer cells.[1][2][3][4][5] This guide provides an in-depth exploration of the core mechanism of TH9619, supported by experimental data and visualizations to facilitate a comprehensive understanding for research and drug development applications.

# Introduction to One-Carbon Metabolism and the Role of MTHFD Enzymes in Cancer

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways that are fundamental for cell proliferation and survival.[6] These pathways, which occur in the



mitochondria, cytosol, and nucleus, are responsible for the transfer of one-carbon units for the biosynthesis of purines, thymidylate, and the remethylation of homocysteine to methionine.[6] Folate cofactors are essential for these reactions.

The methylenetetrahydrofolate dehydrogenase (MTHFD) family of enzymes plays a critical role in 1C metabolism.[7] MTHFD2, a mitochondrial enzyme, is highly expressed during embryogenesis but is present at low to undetectable levels in most healthy adult tissues.[7][8] [9] However, MTHFD2 is significantly upregulated in a wide range of cancers, where it supports the high metabolic demands of rapid cell division.[7][8][9][10] This cancer-specific expression profile makes MTHFD2 an attractive target for anticancer therapy.[10] MTHFD1 is a trifunctional enzyme found in the cytosol and nucleus that also participates in 1C metabolism.

#### The Core Mechanism of TH9619: Folate Trapping

**TH9619** is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[2][4][5][11] However, its anticancer efficacy is not due to a simple, direct inhibition of MTHFD2's primary function. Instead, **TH9619** exploits the metabolic reprogramming of cancer cells that overexpress MTHFD2 through a sophisticated mechanism known as folate trapping.

The key steps of this mechanism are as follows:

- Differential Targeting of MTHFD Isoforms: In cancer cells, **TH9619** effectively engages and inhibits nuclear MTHFD2. Crucially, it does not inhibit the mitochondrial MTHFD2 isoform.[1] [2][4][5][12]
- Uninterrupted Mitochondrial Formate Overflow: Due to the lack of inhibition of mitochondrial MTHFD2, the production and subsequent overflow of formate from the mitochondria into the cytosol continues unabated.[1][2][4][5]
- Inhibition of Cytosolic MTHFD1: The formate that enters the cytosol is utilized by MTHFD1. **TH9619** potently inhibits the dehydrogenase/cyclohydrolase (DC) domain of MTHFD1.[1][5] [7]
- Accumulation of 10-Formyl-Tetrahydrofolate (10-CHO-THF): The inhibition of MTHFD1 downstream of the mitochondrial formate influx leads to a significant accumulation of the

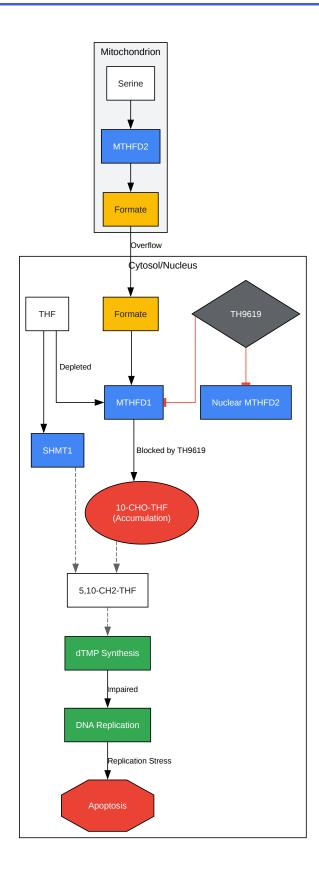


folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This accumulation is the "folate trap".[1][2][3][4][5]

- Depletion of Free Tetrahydrofolate (THF): The sequestration of the folate pool as 10-CHO-THF results in a depletion of other essential folate species, most notably free tetrahydrofolate (THF).[5][12]
- Impaired Thymidylate Synthesis: The depletion of THF starves the enzyme serine hydroxymethyltransferase 1 (SHMT1) of its substrate. SHMT1 is responsible for the conversion of THF to 5,10-methylene-THF, a critical precursor for the synthesis of deoxythymidine monophosphate (dTMP), or thymidylate.[1][5]
- DNA Damage and Apoptosis: The resulting thymidylate depletion leads to an imbalance in the nucleotide pool and the misincorporation of uracil into DNA during replication.[1] This causes severe replication stress, DNA damage, and ultimately triggers apoptosis in the cancer cells.[1][13]

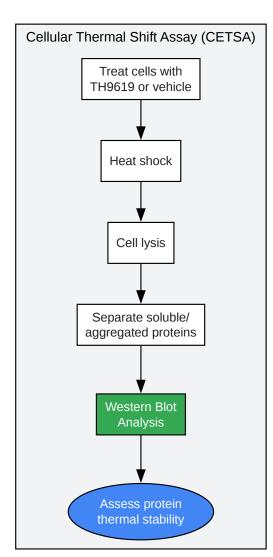
#### **Signaling Pathway Diagram**

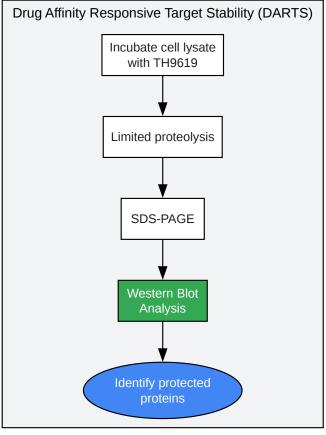












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